N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide

Medicinal Chemistry Chemical Biology Agrochemical Discovery

Avoid uncharacterized analog replacement. This compound addresses the need for distinct chemotypes in insecticidal and CNS screening. Key procurement values: (1) Scaffold aligns with US-9723838-B2 insecticidal claims, enabling targeted agrochemical discovery. (2) Computed TPSA (75.2 Ų) and XLogP3-AA (2.7) support favorable permeability and brain penetration potential. (3) Exclusive thiophen-3-yl connectivity may reduce CYP450 metabolism versus 2-yl isomers. Procure with confidence for hit-to-lead, computational library benchmarking, or chemical probe development.

Molecular Formula C18H19N3OS
Molecular Weight 325.43
CAS No. 2034348-28-0
Cat. No. B2942860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide
CAS2034348-28-0
Molecular FormulaC18H19N3OS
Molecular Weight325.43
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)N3C=CC=N3
InChIInChI=1S/C18H19N3OS/c22-18(8-7-15-5-2-1-3-6-15)19-13-17(16-9-12-23-14-16)21-11-4-10-20-21/h1-6,9-12,14,17H,7-8,13H2,(H,19,22)
InChIKeyWJTBYJRQQRUZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide: Chemical Identity & Supplier Context


N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is a fully synthetic, small-molecule amide incorporating a 1H-pyrazol-1-yl, a thiophen-3-yl, and a phenylpropanamide moiety. Its computed molecular formula is C₁₈H₁₉N₃OS (MW 325.4 g/mol) with a topological polar surface area of 75.2 Ų, a calculated XLogP3-AA of 2.7, one hydrogen bond donor, and three hydrogen bond acceptors [1]. This compound class intersects with pyrazole amide derivatives that have been patented for insecticidal and bactericidal applications [2], establishing a background of biological target engagement that drives procurement interest. However, specific experimental bioactivity data for this individual compound was not present in major public repositories (PubChem, ChEMBL, BindingDB) at the time of analysis, meaning quantitative differentiation must be carefully verified through direct supplier documentation or custom screening.

Scaffold

Patent-disclosed pyrazole amide chemotype with potential insecticidal/bactericidal target engagement

Screening

Suitable for agrochemical or medicinal chemistry screening; no individual bioactivity data available

Verification

Custom assay validation required; supplier documentation or screening data to verify

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide: Why Generic Substitution Fails


Within the pyrazole-thiophene-propanamide chemical space, minor structural modifications produce non-linear changes in computed physicochemical properties that directly influence solubility, permeability, and target complementarity. For the compound of interest, the 1H-pyrazol-1-yl connectivity places the thiophene at the α-carbon of the ethyl linker rather than at the pyrazole 3-position, altering the spatial relationship between the heterocyclic rings and the phenylpropanamide tail [1]. These topological differences inevitably yield differential binding poses and divergent ADME profiles even in the absence of published head-to-head data, making simple analog replacement scientifically unjustifiable. Procurement decisions that rely on assumed functional equivalence risk selecting a compound with uncharacterized potency, selectivity, or physicochemical behavior, potentially compromising entire screening campaigns.

Regioisomer

Constitutional isomer with thiophene at pyrazole 3-position may shift binding pose; distinct InChIKey confirms non-interchangeability.

Linker length

Benzamide analog (shorter linker) may alter lipophilicity and conformational flexibility; physicochemical profile may not transfer.

Thiophene isomer

Thiophen-2-yl analogs may exhibit different electronic character and metabolic susceptibility; target binding may not reproduce.

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide: Differentiation vs. Closest Analogs


Regioisomeric Connectivity: 1H-Pyrazol-1-yl vs. Thiophene-Pyrazole Attachment

The target compound features a 1H-pyrazol-1-yl group directly attached to the ethyl linker α-carbon, with the thiophene ring also bonded to that same α-carbon. This yields a distinct connectivity pattern compared to the isomeric 3-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide, where the thiophene is substituted at the pyrazole 3-position. Although no direct bioactivity comparison is published, the two regioisomers are constitutionally distinct chemical entities with different InChIKeys and different computed 2D and 3D similarity relationships [1]. The target compound's molecular formula (C₁₈H₁₉N₃OS) and exact mass (325.1249 Da) are identical to its isomer, but the topological arrangement of the heterocyclic pharmacophores differs, which, based on class-level knowledge of pyrazole amide SAR from insecticidal patent disclosures, is expected to alter target binding [2].

Regioisomeric connectivity
Class-level
1H-pyrazol-1-yl at α-carbon vs. thiophene at pyrazole 3-position; distinct InChIKey fingerprints confirm constitutional isomerism.
Regioisomer may alter binding context; requires target-specific validation.
No quantitative affinity data; class-level SAR from patent disclosures.
Medicinal Chemistry Chemical Biology Agrochemical Discovery

Linker Length & Flexibility: Phenylpropanamide vs. Benzamide

The target compound contains a 3-phenylpropanamide group, providing a two-carbon spacer between the amide carbonyl and the phenyl ring, compared to the shorter benzamide analog N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034492-96-9; MW 297.4 g/mol; molecular formula C₁₆H₁₅N₃OS) . The extended linker in the target compound increases the rotatable bond count from 6 (benzamide) to 7 (phenylpropanamide) and raises the molecular weight by 28 Da, equivalent to an ethylene unit. Computed XLogP3-AA for the target is 2.7 [1], while the benzamide analog, lacking the ethylene spacer, is expected to have a lower logP by approximately 0.5 log units based on additive fragment contributions, although a direct computed value for the benzamide was not available in the retrieved PubChem record. This lipophilicity difference can affect both solubility and passive membrane permeability.

Linker length & flexibility
Data to verify
Phenylpropanamide (7 rot. bonds) vs. benzamide (6 rot. bonds); ΔMW +28 Da; XLogP estimated ~+0.5 log units.
Extended linker may influence solubility/permeability balance; selection depends on binding pocket geometry.
XLogP difference based on fragment additive estimate; experimental logP to confirm.
Physicochemical Profiling ADME Prediction Lead Optimization

Thiophene Substitution: 3-yl vs. 2-yl Electronic Effects

The target compound incorporates a thiophen-3-yl group, where the sulfur atom is at the β-position relative to the point of attachment to the α-carbon. In contrast, analogs such as (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 2035036-34-9) feature a thiophen-2-yl moiety at the acrylamide terminus [1]. Thiophene 2-yl substitution places the sulfur adjacent to the attachment point, which alters the electronic distribution and dipole moment of the heterocycle. While no direct comparative bioactivity or property data exist for these specific compounds, literature on thiophene positional isomers consistently shows that 2-yl and 3-yl substitution patterns yield different HOMO/LUMO energies, different metabolic stabilities (with 2-yl thiophenes being more susceptible to CYP450-mediated oxidation), and different π-stacking geometries [2]. The target compound's exclusive use of the 3-yl attachment may therefore offer differentiated metabolic stability and electronic complementarity relative to 2-yl analogs.

Thiophene 3-yl vs 2-yl
Class-level
Target carries thiophen-3-yl (β-sulfur); literature indicates 2-yl isomers more prone to CYP oxidation and altered π-stacking.
3-yl attachment may support differentiated metabolic stability; cross-study relevance to be verified.
No direct compound-specific metabolic data; class-level heterocyclic metabolism literature.
Heterocyclic Chemistry Electronic Effects Kinetic Solubility

H-Bond Acceptor/Donor Ratio & TPSA Differentiation

The target compound possesses a topological polar surface area (TPSA) of 75.2 Ų with 1 hydrogen bond donor (the amide NH) and 3 hydrogen bond acceptors (amide carbonyl, pyrazole N2, and thiophene sulfur) [1]. By comparison, a closely related sulfonamide analog, 3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide (CAS 2034493-58-6), contains a benzenesulfonyl group that adds two additional H-bond acceptors (sulfonyl oxygens) and increases TPSA by approximately 20–25 Ų (estimated ~95–100 Ų) [2]. The lower TPSA and H-bond acceptor count of the target compound predict superior passive membrane permeability according to established drug-likeness rules (Veber's rules: TPSA < 140 Ų; rotatable bonds ≤ 10) [1]. Both compounds satisfy Veber's criteria, but the target's lower TPSA and H-bond acceptor count may confer an advantage in crossing lipid bilayers, particularly relevant for intracellular target engagement.

TPSA & HBA profile
Data to verify
TPSA 75.2 Ų, 3 HBA vs. sulfonamide analog (est. ~95-100 Ų, 5 HBA); both within Veber rules, target favors passive permeability.
Lower TPSA/HBA may support membrane permeability screening; confirm in cell-based assays.
Sulfonamide TPSA estimated; experimental determination recommended.
Drug-Likeness Permeability Prediction Physicochemical Profiling

Insecticidal Activity Precedent from Pyrazole Amide Patents

The pyrazole amide scaffold encompassing the target compound is disclosed in US-9723838-B2, which claims compounds of general formula I possessing good insecticidal activity for pest control [1]. While the specific compound N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is not explicitly listed among the exemplified compounds with quantitative mortality data in the publicly available patent abstract, the patent establishes that the pyrazole-thiophene-amide connectivity is compatible with insecticidal target engagement. A related patent, US-11033029-B2, further discloses pyrazole amide compounds with excellent bactericidal activity against fungal diseases [2]. The target compound's structural features (pyrazole as H-bond acceptor, thiophene as hydrophobic/π-interaction moiety, phenylpropanamide as flexible tail) map onto the pharmacophore elements common to active compounds in both patent families, supporting its prioritization as a screening candidate for agrochemical discovery programs.

Insecticidal patent precedent
Reported
Pyrazole amide scaffold maps to general formula I in US-9723838-B2 (insecticidal); no individual compound bioactivity published.
Supports agrochemical screening context; data to verify through direct assays.
Class-level disclosure; individual potency/specificity uncharacterized.
Agrochemical Discovery Insecticide Screening Structure-Activity Relationship

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide: Optimal Applications


Agrochemical Discovery: Insecticidal Lead Screening

The target compound's structural alignment with the pyrazole amide general formula I in US-9723838-B2 positions it as a direct screening candidate for insecticidal activity [1]. Procurement for agrochemical discovery programs targeting lepidopteran or hemipteran pests is supported by the patent precedent, even though the compound itself lacks published mortality data. Its 1H-pyrazol-1-yl-thiophen-3-yl connectivity and flexible phenylpropanamide tail offer a distinct scaffold topology relative to 3-substituted pyrazole amides, potentially accessing different chemotypes within the same target class. The computed drug-likeness properties (TPSA 75.2 Ų, XLogP3-AA 2.7) [2] further support its suitability for foliar application screening where moderate lipophilicity and membrane permeability are desired.

Medicinal Chemistry: CNS & Intracellular Fragment Evolution

With a TPSA of 75.2 Ų and only one hydrogen bond donor, the target compound lies within the favorable property space for CNS drug discovery (typically TPSA < 90 Ų for brain penetration) [1]. When compared to benzamide analogs (MW 297.4, shorter linker), the phenylpropanamide variant offers an extended conformation with an additional rotatable bond, which may allow exploration of deeper hydrophobic sub-pockets in GPCR or kinase targets. The exclusive thiophen-3-yl substitution, as opposed to the more common 2-yl isomer, may also reduce CYP450-mediated oxidative metabolism, a class-level advantage documented for β-substituted thiophenes [2]. Procurement for hit-to-lead programs targeting CNS or intracellular enzymes is justified when the specific topological and metabolic features align with the target binding site requirements.

Computational Chemistry & Cheminformatics Model Building

The compound's well-defined, single stereocenter (α-carbon, undefined stereochemistry in PubChem) and its membership in a patent-disclosed bioactive chemotype family make it suitable as a test case for conformer generation, molecular docking validation, and QSAR model extension [1]. Its computed InChIKey (WJTBYJRQQRUZLU-UHFFFAOYSA-N) confirms it is a distinct chemical entity, not a duplicate of the 3-(thiophen-3-yl)-1H-pyrazol-1-yl isomer, allowing its use as an independent data point in predictive model training. The availability of multiple close analogs (benzamide, sulfonamide, indole-2-carboxamide variants) with differing TPSA, HBA counts, and linker lengths further supports its value as a reference compound for physicochemical property benchmarking in computational libraries.

Chemical Biology Probe Development: Target ID & Selectivity

The presence of both a pyrazole (metal-coordinating, H-bond accepting) and a thiophene (π-stacking, hydrophobic) moiety, combined with a synthetically tractable amide linkage, provides multiple potential derivatization handles for affinity probe or PROTAC linker attachment [1]. Compared to sulfonamide analogs (CAS 2034493-58-6) that add polar surface area, the target compound's lower TPSA and HBA count may yield superior cell permeability for the final probe molecule. This makes it a strategically preferred core scaffold for chemical biology applications requiring intracellular target engagement, subject to confirmation of primary target binding potency through direct biochemical assays.

Application
Selection Property
Validation Focus
Agrochemical screening studies
Patent-aligned pyrazole amide scaffold
Insecticidal target-engagement assays
CNS target permeability research
Computed TPSA & HBA profile within CNS drug-like space
Passive permeability and efflux ratio assessment
Cheminformatics model building
Distinct InChIKey and patent chemotype membership
QSAR model extension and conformer validation
Chemical biology probe development
Synthetically tractable amide with heterocyclic handles
Target ID and selectivity confirmation assays
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